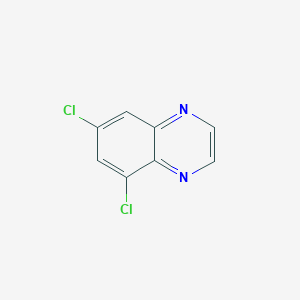

5,7-Dichloroquinoxaline

Description

Significance of Quinoxaline (B1680401) Heterocycles in Synthetic Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, constitutes a "privileged scaffold" in medicinal chemistry and materials science. Current time information in Bangalore, IN.chim.it This designation stems from the ability of the quinoxaline core to interact with a wide range of biological targets, leading to its presence in numerous compounds with diverse pharmacological activities. nih.gov Quinoxaline derivatives have been investigated for a variety of applications, and the structural versatility of the quinoxaline ring allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties for specific purposes. nih.govsapub.org

The synthesis of the quinoxaline core is most classically achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. nih.govsapub.org Modern synthetic chemistry has expanded upon this and other methods, employing various catalytic systems to construct and modify the quinoxaline framework efficiently. chim.it

Overview of Halogenated Quinoxalines in Chemical Design

The introduction of halogen atoms onto the quinoxaline scaffold is a critical strategy in chemical design. Halogenated quinoxalines serve as versatile synthetic intermediates, where the halogen atoms act as reactive handles for further molecular elaboration. rsc.org The carbon-halogen bond can be readily transformed into new carbon-carbon or carbon-heteroatom bonds through a variety of reactions, most notably metal-catalyzed cross-coupling reactions.

The position of the halogen atom on the quinoxaline ring system profoundly influences its chemical reactivity. This distinction is most evident when comparing quinoxalines halogenated on the pyrazine ring versus those halogenated on the benzene ring. For instance, 2,3-dichloroquinoxaline (B139996) is a widely used building block where the chlorine atoms are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms. rsc.org This allows for the straightforward introduction of a wide range of nucleophiles at these positions.

Specific Focus on 5,7-Dichloroquinoxaline in Chemical Transformations

In contrast to isomers with halogens on the pyrazine ring, 5,7-dichloroquinoxaline features chlorine atoms on the benzene portion of the heterocycle. This structural arrangement fundamentally alters the compound's reactivity, making it a unique tool for specific synthetic strategies.

The reactivity of a dichloroquinoxaline isomer is dictated by the electronic environment of the carbon-chlorine bonds.

Chlorines on the Pyrazine Ring (e.g., 2,3-Dichloroquinoxaline): These positions are electron-deficient, making them activated for nucleophilic aromatic substitution (SNAr). Reactions with N, O, or S-based nucleophiles often proceed readily, sometimes without the need for a metal catalyst. rsc.org

Chlorines on the Benzene Ring (e.g., 5,7-Dichloroquinoxaline, 6,7-Dichloroquinoxaline, 2,6-Dichloroquinoxaline): These C-Cl bonds behave more like typical aryl chlorides. They are significantly less reactive towards traditional SNAr but are excellent substrates for transition-metal-catalyzed cross-coupling reactions. researchgate.net This differential reactivity allows for regioselective functionalization, where one type of C-Cl bond can be reacted selectively in the presence of the other. For example, in 2,6-dichloroquinoxaline (B50164), the C2-Cl bond can be selectively substituted via SNAr or certain cross-coupling reactions, leaving the C6-Cl bond intact for subsequent, different cross-coupling transformations. researchgate.netthieme-connect.com This isomeric distinction is crucial for the strategic design of complex, multi-substituted quinoxaline derivatives.

The chlorine atoms at the 5- and 7-positions of 5,7-dichloroquinoxaline are primarily reactive in transformations that proceed via an organometallic intermediate. The most prominent of these are palladium-catalyzed cross-coupling reactions, which provide powerful methods for forming new C-C and C-N bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming C-C bonds. vulcanchem.comlibretexts.org While specific studies on 5,7-dichloroquinoxaline are not extensively detailed, research on the closely related 2,6-dichloroquinoxaline provides a clear precedent for the reactivity of a chlorine atom on the benzene ring. researchgate.netthieme-connect.com In these studies, the C-6 chlorine atom undergoes Suzuki-Miyaura coupling with various arylboronic acids under palladium catalysis to yield 6-aryl-2-chloroquinoxalines. The reaction demonstrates that C-Cl bonds on the benzo-moiety are effective coupling partners. The conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base. The selective reaction at the C-6 position highlights the utility of these isomers in sequential coupling strategies. researchgate.net

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of a Chloro-Substituent on the Quinoxaline Benzene Ring (based on 2,6-dichloroquinoxaline) researchgate.net

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 77 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 63 |

| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 90 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 45 |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 62 |

Palladium-Catalyzed Buchwald-Hartwig Amination: The formation of C-N bonds via cross-coupling is another critical transformation for which 5,7-dichloroquinoxaline is a suitable substrate. The Buchwald-Hartwig amination uses a palladium catalyst, typically with a specialized phosphine (B1218219) ligand, to couple an aryl halide with a primary or secondary amine. wikipedia.orgsci-hub.cat This method is exceptionally broad and has become a standard tool for synthesizing arylamines. Research on the amination of related dihalo-azine systems, such as 6,7-dibromo-5,8-quinolinequinone, demonstrates the successful application of Buchwald-Hartwig conditions for installing amino groups on the benzene-ring portion of a heterocycle. scienceopen.com These reactions effectively create novel, functionalized quinoxaline derivatives that would be difficult to access through other synthetic routes.

Directed Metalation and Functionalization: A more recent and powerful strategy for functionalizing the benzene ring of quinoxalines involves directed metalation. Using strong, hindered bases like TMPLi (Lithium 2,2,6,6-tetramethylpiperidide), specific protons on the quinoxaline ring can be selectively removed to form a potent organometallic intermediate. nih.govthieme-connect.de For the quinoxaline system, regioselective lithiation at the C-5 and C-8 positions has been demonstrated. rsc.orgnih.gov This lithiated species can then be trapped with a wide variety of electrophiles (e.g., iodine, acyl chlorides) or transmetalated to zinc (forming an organozinc reagent) for subsequent Negishi cross-coupling. rsc.org This approach allows for the precise and regioselective introduction of functional groups onto the benzene ring, bypassing the need for a pre-existing halogen atom at that site and offering an alternative pathway to complex derivatives.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQKZEVMFJEELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,7 Dichloroquinoxaline and Its Precursors

Classical and Contemporary Approaches to Quinoxaline (B1680401) Nucleus Construction

The formation of the fundamental quinoxaline ring system is a cornerstone of heterocyclic chemistry, with methods that have been refined over more than a century. These approaches primarily involve the construction of the pyrazine (B50134) ring onto a pre-existing benzene (B151609) framework.

Condensation Reactions in Quinoxaline Synthesis

The most traditional and widely utilized method for constructing the quinoxaline nucleus is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene) and a 1,2-dicarbonyl compound. nih.govacs.org This reaction, often referred to as the Hinsberg or Körner synthesis, is known for its efficiency and reliability. umich.edu The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl reactant. nih.gov

Historically, these reactions were often conducted at high temperatures with strong acid catalysts. prepchem.com However, modern advancements have introduced milder and more efficient conditions. A variety of catalysts and reaction media have been developed to improve yields, shorten reaction times, and enhance the environmental profile of the synthesis. umich.eduniscpr.res.in For instance, catalysts such as cerium chloride, iodine, and various heteropolyoxometalates have been successfully employed, sometimes allowing the reaction to proceed at room temperature. nih.govprepchem.comsapub.org The use of microwave irradiation and green solvents like water or ethanol (B145695) has also become a common strategy to create purer products with easier workup. nih.gov

Interactive Table 1: Catalysts and Conditions for Quinoxaline Synthesis via Condensation

| Catalyst System | Reactants | Solvent | Key Advantages |

|---|---|---|---|

| Iodine (I₂) / Microwave | o-phenylenediamine (B120857), 1,2-dicarbonyls | Ethanol | High yield, short reaction time, no toxic solvents. nih.gov |

| Cerium Chloride (CeCl₃) | o-phenylenediamine, 1,2-dicarbonyls | Glycerine | Recyclable catalyst system, good substrate tolerance. acs.org |

| Alumina-Supported Heteropolyoxometalates | o-phenylenediamine, Benzil | Toluene (B28343) | Heterogeneous, recyclable catalyst, room temperature reaction. prepchem.com |

| HCTU | 1,2-diamines, phenacyl bromides | DMF | Mild conditions, short reaction time, moderate to high yields. asmarya.edu.ly |

| None (Catalyst-Free) | o-phenylenediamine, phenacyl bromide | Ethanol | Green solvent, avoids metal catalysts. umich.educhemicalbook.com |

Cyclization Processes for Quinoxaline Formation

Beyond the classical condensation, several other cyclization strategies have been developed to form the quinoxaline ring. These methods often provide alternative pathways when specific precursors are more readily available or when milder conditions are required.

One significant approach is the oxidative cyclization of various precursors. This can involve the reaction of o-phenylenediamines with α-haloketones or α-hydroxy ketones, where an in-situ oxidation step completes the ring formation. prepchem.comchemicalbook.com Iodine in DMSO is a common system used to facilitate this type of tandem oxidation-cyclization. sapub.org Another route involves the oxidative coupling of epoxides with 1,2-diamines. nih.govprepchem.com More recently, electrochemical methods have been applied, using electrons as traceless reagents to achieve the dehydrogenative cyclization of aryl alkyl ketones with o-phenylenediamines, representing a green and sustainable strategy. nottingham.ac.uk

Intramolecular cyclization of N-substituted aromatic o-diamines offers another pathway to the quinoxaline core, expanding the toolkit available to synthetic chemists. nih.gov These diverse cyclization processes underscore the flexibility and continuous innovation in the synthesis of this important heterocyclic scaffold.

Targeted Synthesis of Dichloroquinoxaline Isomers

The synthesis of specific dichloroquinoxaline isomers like 5,7-dichloroquinoxaline requires precise control over the introduction and placement of the chlorine atoms. This can be achieved either by halogenating a pre-formed quinoxaline ring or by constructing the ring from an already dichlorinated precursor.

Regioselective Halogenation Strategies for Quinoxaline Systems

Direct halogenation of the quinoxaline ring can be complex, often leading to mixtures of products. However, regioselective strategies have been developed to target specific positions. The electronic properties of the quinoxaline system, influenced by existing substituents and N-oxide functionalities, can direct incoming electrophiles.

A notable example for the synthesis of the 5,7-dichloro pattern involves the reaction of a quinoxaline N-oxide with a chlorinating agent. Specifically, 2,3-diphenylquinoxaline (B159395) 1,4-dioxide has been shown to react with phosphoryl chloride (POCl₃) under reflux conditions to produce 5,7-dichloro-2,3-diphenylquinoxaline. prepchem.com In this transformation, the N-oxide groups activate the benzene ring for electrophilic substitution while also being susceptible to deoxygenation during the process. The directing effect of the N-oxide functionality is a powerful tool for achieving otherwise difficult substitution patterns. chemrxiv.org While many halogenation methods focus on other positions, this N-oxide-directed strategy provides a specific route to the 5,7-disubstituted framework.

Synthesis of 5,7-Dichloroquinoxaline from Pre-functionalized Aromatic Precursors

The most straightforward and predictable method for synthesizing 5,7-dichloroquinoxaline involves starting with an aromatic precursor that already contains the chlorine atoms in the desired 1,3-relationship relative to each other. The key starting material for this approach is 3,5-dichloro-1,2-phenylenediamine .

This pre-functionalized diamine can then undergo a classical condensation reaction with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its chemical equivalents (e.g., 1,4-dioxane-2,3-diol). chemicalbook.comprepchem.com The reaction proceeds by forming the pyrazine ring onto the dichlorinated benzene core, unequivocally establishing the 5,7-dichloro substitution pattern on the resulting quinoxaline product. This method avoids the regioselectivity issues associated with post-synthesis halogenation and is analogous to the well-established synthesis of other isomers, such as the preparation of 6,7-dichloroquinoxaline-2,3-diol from 4,5-dichloro-o-phenylenediamine and diethyl oxalate. prepchem.comnottingham.ac.uk

Preparation of Related Dichloroquinoxalines (e.g., 2,3-Dichloroquinoxaline) as Building Blocks

Among the various dichloroquinoxaline isomers, 2,3-dichloroquinoxaline (B139996) is an exceptionally important and versatile building block in organic synthesis. researchgate.net Its two chlorine atoms are highly reactive towards nucleophilic substitution, allowing for the introduction of a wide range of functional groups at the 2- and 3-positions. google.com

The most common preparation of 2,3-dichloroquinoxaline starts from quinoxaline-2,3(1H,4H)-dione, which is also known by its tautomeric name, 2,3-dihydroxyquinoxaline. This dione (B5365651) is treated with a strong chlorinating agent to replace the hydroxyl (or oxo) groups with chlorine atoms. Reagents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are frequently used for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF), to afford the product in high yields. prepchem.com The synthesis of other isomers, such as 2,3,6,7-tetrachloroquinoxaline (B1308392) from 6,7-dichloroquinoxaline-2,3-diol, follows a similar chlorination logic. prepchem.com

Interactive Table 2: Synthesis of 2,3-Dichloroquinoxaline from Quinoxaline-2,3(1H,4H)-dione

| Chlorinating Agent | Conditions | Yield | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Reflux, 100 °C, 3h | 92% | prepchem.com |

| Thionyl chloride (SOCl₂), cat. DMF | Reflux in 1-chlorobutane, 1h | 98% | prepchem.com |

Synthesis of 6-Bromo-2,3-dichloroquinoxaline (B20724) as an Intermediate

A key intermediate in the synthesis of various quinoxaline derivatives is 6-bromo-2,3-dichloroquinoxaline. This compound is typically synthesized through the chlorination of 6-bromo-1,4-dihydroquinoxaline-2,3-dione. The reaction utilizes phosphorus oxychloride (POCl₃) with a catalytic amount of dimethylformamide (DMF). The bromine atom at the 6-position has a significant electron-withdrawing effect, which makes the chlorine atom at the 3-position more susceptible to nucleophilic substitution compared to the chlorine at the 2-position. This differential reactivity is crucial for its role as a versatile precursor in the synthesis of biologically active heterocyclic compounds. For example, a reaction with hydrazine (B178648) hydrate (B1144303) will selectively replace the 3-chloro group to form 6-bromo-2-chloro-3-hydrazinylquinoxaline.

Another approach to synthesizing 2,3-dichloroquinoxaline derivatives involves a one-pot method starting from o-phenylenediamine and oxalic acid, using silica (B1680970) gel or methanesulfonic acid as a catalyst, followed by chlorination. google.comresearchgate.net This method is considered more environmentally friendly due to the use of milder catalysts and the elimination of intermediate separation steps. google.com

Green Chemistry Approaches in Dichloroquinoxaline Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes for dichloroquinoxalines. These methods aim to reduce the environmental impact by using alternative energy sources, greener solvents, and reusable catalysts.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. anton-paar.com In the context of quinoxaline derivatives, microwave irradiation has been shown to significantly shorten reaction times, often from hours or days to just minutes, while providing high yields. udayton.edunih.govresearchgate.net For instance, the synthesis of certain quinoxaline derivatives can be achieved in as little as five minutes in a solvent-free environment using microwave heating. udayton.edu This technique has been successfully applied to nucleophilic aromatic substitution (NAS) reactions on dichloroquinoxaline, demonstrating its viability for creating diverse derivatives. udayton.edu Copper-catalyzed intramolecular N-arylation under microwave irradiation has also been developed for the synthesis of complex fused quinoxaline systems, achieving excellent yields in short reaction times. nih.gov

Ultrasonic Irradiation in Synthetic Protocols

Ultrasonic irradiation is another green chemistry technique that utilizes the energy of sound waves to promote chemical reactions. This method has been successfully employed in the synthesis of 3-alkynyl substituted 2-chloroquinoxaline (B48734) derivatives through a copper-catalyzed C-C bond-forming reaction. nih.gov The use of ultrasound, in combination with a polyethylene (B3416737) glycol (PEG-400) solvent, provides a convenient and environmentally safer alternative to conventional heating methods. nih.gov This approach facilitates rapid synthesis under mild conditions. nih.gov The application of ultrasonic irradiation in organic synthesis is known to reduce reaction times, increase yields, and lead to greater product purity with simpler workups compared to traditional methods. nih.gov

Application of Environmentally Benign Solvents and Catalysts

The shift towards greener synthesis has led to the exploration of environmentally benign solvents and catalysts. nih.gov Water, ionic liquids, and supercritical fluids are being investigated as alternative reaction media. nih.gov For the synthesis of quinoxalines, catalysts such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in water have been used, which is considered a safe and green approach. mdpi.com Other environmentally friendly catalysts include montmorillonite (B579905) K-10 clay, which can be used in water and is recyclable. mdpi.comencyclopedia.pubnih.gov Fruit juices, such as orange juice, have even been explored as natural, inexpensive, and non-hazardous acid catalysts for quinoxaline synthesis. researchgate.net

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the use and disposal of often hazardous organic solvents. encyclopedia.pub Microwave-assisted synthesis of quinoxaline derivatives has been successfully conducted in the absence of a solvent, offering high yields in a very short time. udayton.edu Another example is the use of L-proline as a catalyst for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under solvent-free conditions at 80°C, which also provides high yields and short reaction times. sharif.edu Similarly, the use of a solid acid catalyst like TiO₂-Pr-SO₃H allows for the synthesis of quinoxalines at room temperature, either in ethanol or under solvent-free conditions, with a 95% yield in just 10 minutes. encyclopedia.pubnih.gov

Use of Reusable Catalytic Systems (e.g., Nanocatalysts, Polymers)

The development of reusable catalytic systems is a significant advancement in green chemistry, as it reduces waste and cost. researchgate.net Nanocatalysts, in particular, offer advantages such as high activity, stability, and easy separation from the reaction mixture. nih.gov Magnetic nanoparticles, for example, can be easily recovered using an external magnetic field and have been used for the synthesis of quinoxaline derivatives. nih.gov Other reusable catalysts that have been employed in quinoxaline synthesis include montmorillonite K-10 clay, which can be recovered and reused multiple times without significant loss of activity. mdpi.comencyclopedia.pubnih.gov Solid acid catalysts like TiO₂-Pr-SO₃H and tin oxide (SnO₂) nanoparticles are also recyclable and have been shown to be effective for several reaction cycles. encyclopedia.pubnih.goviau.ir

Interactive Data Tables

Table 1: Comparison of Synthetic Methods for Quinoxaline Derivatives

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted | None | Solvent-Free | 5 min | High | udayton.edu |

| Ultrasonic Irradiation | CuI, PPh₃, K₂CO₃ | PEG-400 | Rapid | - | nih.gov |

| Green Catalyst | Montmorillonite K-10 | Water | 20 min | 95 | encyclopedia.pubnih.gov |

| Solvent-Free | L-proline | None | - | High | sharif.edu |

| Reusable Nanocatalyst | Magnetic Fe₃O₄ | Various | Short | Excellent | nih.gov |

Table 2: Examples of Environmentally Benign Catalysts in Quinoxaline Synthesis

| Catalyst | Solvent | Key Advantages | Reference |

| Cerium(IV) ammonium nitrate (CAN) | Water | Low cost, high reactivity, safe | mdpi.com |

| Montmorillonite K-10 | Water/Ethanol | Cheap, reusable, environmentally friendly | mdpi.comencyclopedia.pubnih.gov |

| Orange Juice | Ethanol | Natural, inexpensive, non-hazardous | researchgate.net |

| TiO₂-Pr-SO₃H | Ethanol/Solvent-Free | Recyclable, room temperature reaction | encyclopedia.pubnih.gov |

| SnO₂ nanoparticles | Water | Recyclable, mild conditions | iau.ir |

Chemical Reactivity and Derivatization Strategies of 5,7 Dichloroquinoxaline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org This process is particularly efficient when the aromatic ring is electron-deficient, a condition met by nitrogen-containing heterocycles like quinoxalines. arabjchem.orgambeed.com The presence of electron-withdrawing groups activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org In the context of quinoxaline (B1680401) chemistry, SNAr reactions are pivotal for the synthesis of a wide array of functionalized derivatives, often proceeding without the need for metal catalysts. arabjchem.orgresearchgate.net

In 5,7-dichloroquinoxaline, the chlorine atoms attached to the benzenoid ring are the primary sites for nucleophilic attack. The reactivity of these chlorine atoms is influenced by the electron-withdrawing nature of the adjacent pyrazine (B50134) ring. This activation facilitates the displacement of the chloride ions by various nucleophiles. The positions 5 and 7 are susceptible to substitution, and the reaction's course can be directed by controlling the reaction conditions and the nature of the nucleophile.

The introduction of a nitro group, another powerful electron-withdrawing group, can further enhance the reactivity of the halo-substituents towards nucleophilic displacement. capes.gov.br For instance, the synthesis of 6-halo-7-nitroquinoxalines has been a subject of study to evaluate the relative nucleofugicities of halogens and the nitro group. capes.gov.br

A key aspect of the chemistry of 5,7-dichloroquinoxaline is the ability to control the degree of substitution, achieving either mono- or di-substituted products. This selectivity is typically governed by the stoichiometry of the reactants and the reaction conditions. For instance, reacting 5,7-dichloroquinoxaline with one equivalent of a nucleophile under milder conditions often leads to the mono-substituted product. Subsequent reaction with a second nucleophile, which can be the same or different, under more forcing conditions can then yield the di-substituted product. arabjchem.org

This stepwise approach allows for the synthesis of unsymmetrically substituted quinoxalines, which are valuable in various applications, including the development of new therapeutic agents. nih.govnih.gov The ability to introduce different functional groups at positions 5 and 7 opens up a vast chemical space for designing molecules with specific properties. nih.gov

Nitrogen-based nucleophiles, such as primary and secondary amines, readily participate in SNAr reactions with 5,7-dichloroquinoxaline. These reactions are fundamental for the synthesis of amino-substituted quinoxalines, which are prevalent in many biologically active compounds. arabjchem.org The reaction of 5,7-dichloroquinoxaline with various amines can lead to the formation of 5-amino-7-chloroquinoxaline or 5,7-diaminoquinoxaline derivatives, depending on the reaction conditions. nih.gov For example, the synthesis of a series of 5,7-diamino-3-phenyl-2-benzylaminoquinoxalines has been reported, with some compounds showing significant in vitro antitumor activity. nih.gov

The table below summarizes representative examples of reactions with nitrogen-based nucleophiles.

| Nucleophile | Product(s) | Conditions | Reference |

| Benzylamine | 5,7-Diamino-3-phenyl-2-benzylaminoquinoxalines | Not specified | nih.gov |

| Substituted Anilines | Mono- and di-substituted aminoquinoxalines | Anhydrous DMSO, 130 °C, 30 min | nih.gov |

| N-methylpiperazine | 6,7-Dichloro-2-(4-methylpiperazin-1-yl)quinoxaline | Diisopropylethylamine, THF, microwave irradiation | acs.org |

| Ammonia | 2-Amino-3-chloroquinoxaline, 2,3-diaminoquinoxaline | Dependent on experimental conditions | arabjchem.org |

This table is illustrative and not exhaustive.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, also react with 5,7-dichloroquinoxaline via SNAr to form the corresponding ether derivatives. These reactions typically require basic conditions to generate the more potent nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol. The resulting alkoxy- and phenoxy-substituted quinoxalines are of interest in medicinal chemistry. udayton.edu For instance, a series of 2-alkoxy-3-chloro- and 2,3-dialkoxyquinoxalines were synthesized and evaluated as dual PPAR α/γ agonists for the treatment of type 2 diabetes. arabjchem.org

The reactivity of oxygen nucleophiles can be influenced by electronic factors on the nucleophile itself. For example, phenols with electron-withdrawing groups, like 3-nitrophenol, show enhanced reactivity due to the increased acidity and stabilization of the resulting phenoxide. udayton.edu

| Nucleophile | Product(s) | Conditions | Reference |

| Propargyl alcohol alkoxides | 2-Alkoxy-3-chloro- and 2,3-dialkoxyquinoxalines | Basic media | arabjchem.org |

| Phenols | 2-Chloro-3-phenoxyquinoxaline derivatives | Not specified | arabjchem.org |

| 3-Nitrophenol | Disubstituted product | Triethylamine, 160°C, 5 min (microwave) | udayton.edu |

| Methoxide | Mono- and di-methoxysubstituted quinoxalines | Not specified | arabjchem.org |

This table is illustrative and not exhaustive.

Sulfur-based nucleophiles, such as thiols and thiophenols, are generally more reactive than their oxygen counterparts in SNAr reactions. This enhanced reactivity allows for the facile synthesis of thioether-substituted quinoxalines. arabjchem.org The reaction of 5,7-dichloroquinoxaline with sulfur nucleophiles can lead to mono- or di-substituted products, which have applications in materials science and medicinal chemistry. For example, the reaction with thiourea (B124793) followed by hydrolysis can yield dimercaptoquinoxalines, which are versatile intermediates for further transformations. arabjchem.orgarabjchem.org

The synthesis of thioglycoside-based quinoxaline derivatives has also been reported through the reaction of 2,3-dimercaptoquinoxaline with appropriate electrophiles, highlighting the utility of sulfur-substituted quinoxalines as synthetic platforms. arabjchem.org

| Nucleophile | Product(s) | Conditions | Reference |

| Thiourea | 2,3-Dithiolquinoxaline | Sequential base/acid treatment | arabjchem.org |

| Benzene-1,2-dithiol | Cyclic dithia-diquinoxaline derivatives | Not specified | researchgate.net |

| N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium (B1175870) salt | Quinoxalin-2-yl cyclohexylcarbamodithioate | Ethanol (B145695), reflux | researchgate.net |

| Thioglycosides | Thioglycoside-based quinoxaline derivatives | Reaction with 2,3-dimercaptoquinoxaline | arabjchem.org |

This table is illustrative and not exhaustive.

The introduction of phosphorus-containing moieties onto the quinoxaline scaffold via SNAr reactions has led to the development of novel phosphine (B1218219) ligands. These ligands are of significant interest in the field of asymmetric organometallic catalysis. The electron-withdrawing nature of the quinoxaline ring can enhance the stability of the resulting phosphine. arabjchem.org

An early example reported the synthesis of a P-chiral phosphine ligand where the quinoxaline unit played a crucial role in stabilizing the phosphine moieties. arabjchem.org While less common than reactions with N, O, or S nucleophiles, the synthesis of phosphorus-substituted quinoxalines represents an important strategy for creating specialized ligands for catalysis. arabjchem.org

| Nucleophile | Product(s) | Conditions | Reference |

| P-chiral phosphine precursors | P-chiral phosphine ligands with quinoxaline backbone | Not specified | arabjchem.org |

This table is illustrative and not exhaustive.

Reactions with Carbon-Based Nucleophiles

The reaction of 5,7-dichloroquinoxaline with carbon-based nucleophiles is a key method for creating new carbon-carbon bonds. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-deficient nature of the quinoxaline ring, enhanced by the electron-withdrawing chloro substituents, facilitates the attack of nucleophiles. arabjchem.orgarabjchem.org

Research has demonstrated the versatility of 5,7-dichloroquinoxaline in reacting with various carbon nucleophiles. For instance, reactions with active methylene (B1212753) compounds can lead to the formation of new heterocyclic systems. researchgate.net The reactivity of the chlorine atoms can be influenced by the reaction conditions, allowing for either mono- or di-substitution. arabjchem.org

A notable example involves the reaction of 2,3-dichloroquinoxaline (B139996) with carboranyl lithium, which proceeds through a stepwise intermolecular C-Cl nucleophilic substitution followed by an intramolecular B-H nucleophilic substitution to form a novel carborane-fused N-heteroaromatic compound. acs.org This highlights the potential for creating complex, three-dimensional structures from dichloroquinoxaline precursors.

| Nucleophile | Product Type | Reference |

| Active Methylene Compounds | Heterocycle Fused Quinoxalines | researchgate.net |

| Carboranyl Lithium | Carborane-Fused N-Heteroaromatic | acs.org |

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of 5,7-dichloroquinoxaline, offering a high degree of control and functional group tolerance. researchgate.net Palladium-catalyzed reactions, in particular, have been extensively utilized. researchgate.net

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a widely used method for the arylation and vinylation of quinoxaline systems. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org

Site-selective Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline (B50164) have been successfully employed to synthesize a variety of mono- and diarylated quinoxaline derivatives. researchgate.net The selectivity of these reactions is often governed by electronic parameters, allowing for controlled functionalization at specific positions. researchgate.net For symmetrical dichloroquinoxalines, efficient mono-Suzuki-Miyaura coupling reactions can be achieved. nih.gov The reactivity of the chloro groups can be influenced by the choice of catalyst and reaction conditions. nih.govrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Dichloroquinoxalines

| Dichloroquinoxaline Isomer | Coupling Partner | Catalyst System | Product | Reference |

| 2,6-Dichloroquinoxaline | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Mono- and diarylated quinoxalines | researchgate.net |

| 2,3-Dichloroquinoxaline | Phenylacetylene, followed by Suzuki coupling | Pd catalyst | Quinoxaline fused carbazole-based wikipedia.org-helicene | researchgate.net |

The Heck reaction provides a method for the alkenylation of aryl halides, forming a new carbon-carbon bond between the halide and an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnumberanalytics.com This reaction is valuable for introducing unsaturated moieties onto the quinoxaline core.

Heck cross-coupling reactions of 2,3-dichloroquinoxaline with various alkenes have been developed to synthesize dialkenyl derivatives. researchgate.net Interestingly, the reaction temperature can influence the product distribution, with higher temperatures potentially leading to partially or completely saturated derivatives due to protometalation or reduction processes. researchgate.net The intramolecular Heck reaction is a powerful tool for constructing cyclic structures. chim.itprinceton.edu

Table 2: Heck Coupling of 2,3-Dichloroquinoxaline

| Alkene | Catalyst System | Product Type | Reference |

| Various alkenes | Palladium diacetate, dicyclohexyl(2,4,6-triisopropylbiphen-2-yl)phosphine | 2,3-Dialkenylquinoxalines | researchgate.net |

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.org

Chloroquinoxalines are effective substrates in Sonogashira coupling reactions. researchgate.net For example, the reaction of 2,3-dichloroquinoxaline with terminal alkynes can be controlled to selectively produce unsymmetrical 2,3-diethynyl quinoxalines. researchgate.net This methodology has been applied in the synthesis of complex molecules, including quinoxaline-fused carbazole-based helicenes, where a Sonogashira coupling is a key step. researchgate.net Copper-free Sonogashira coupling protocols have also been developed, offering milder reaction conditions. beilstein-journals.org

Table 3: Sonogashira Coupling Reactions involving Dichloroquinoxalines

| Dichloroquinoxaline Isomer | Alkyne | Catalyst System | Product | Reference |

| 2,3-Dichloroquinoxaline | Two different terminal alkynes | Palladium catalyst | Unsymmetrical 2,3-diethynyl quinoxalines | researchgate.net |

| 2,3-Dichloroquinoxaline | p-Tolylacetylene | Pd(PPh₃)₂Cl₂/CuI | Quinoxaline fused nih.govhelicene precursor | researchgate.net |

Beyond the Suzuki, Heck, and Sonogashira reactions, other transition metals like copper, iron, and niobium have been utilized in the transformation of chloroquinoxalines to construct various carbon-heteroatom bonds. researchgate.netresearchgate.net These reactions expand the synthetic utility of 5,7-dichloroquinoxaline.

Furthermore, P-chiral phosphine ligands, such as QuinoxP*, have been synthesized from 2,3-dichloroquinoxaline. jst.go.jp These ligands are highly effective in various transition-metal-catalyzed asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions. jst.go.jpacs.org

Cyclization and Heterocycle Fusion Reactions

The reactive nature of the chlorine atoms in 5,7-dichloroquinoxaline makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve a nucleophilic substitution followed by an intramolecular cyclization.

For instance, the reaction of 2,3-dichloroquinoxaline with o-phenylenediamines leads to the formation of quinoxalino[2,3-b]quinoxaline (B1663784) derivatives. niscpr.res.in Similarly, reaction with 5-aminopyrazoles can produce pyrazolo[1',5':1,2]imidazolo[4,5-b]quinoxalines. niscpr.res.in The reaction of 2,3-dichloroquinoxaline with propargyl alcohol and a secondary amine in the presence of a palladium catalyst can lead to the formation of pyrrolo[1,2-a]quinoline (B3350903) derivatives through a one-pot Sonogashira coupling/cyclization process. researchgate.net

Electrophile-induced cyclizations of ortho-alkynyl bihetaryls, which can be derived from dichloroquinoxalines, are key steps in the synthesis of aza- and diaza niscpr.res.inhelicenes. researchgate.net Additionally, acid-catalyzed Pictet-Spengler type reactions of 1-(2-aminophenyl)pyrroles with aldehydes provide a route to pyrrolo[1,2-a]quinoxalines. mdpi.com The development of efficient cyclization strategies continues to be an active area of research, enabling the construction of complex polycyclic aromatic systems. nih.gov

Formation of Fused Polycyclic Compounds

The synthesis of fused polycyclic compounds often relies on the use of di-halo-N-heterocycles as building blocks. In the context of quinoxalines, the 2,3-dichloroquinoxaline isomer is a widely used precursor for these transformations. It readily reacts with binucleophiles (compounds with two nucleophilic centers) to construct additional rings. For instance, reactions of 2,3-dichloroquinoxaline with reagents like 5-substituted-4-amino-3-mercapto-1,2,4-triazoles lead to the formation of complex fused systems such as quinoxaline-1,3,4-thiadiazine derivatives. researchgate.net Similarly, its condensation with o-phenylenediamines or o-aminophenol can yield quinoxalino[2,3-b]quinoxaline and Current time information in Bangalore, IN.arabjchem.orgbenzoxazino[2,3-b]quinoxaline derivatives, respectively. niscpr.res.in

While these heterocyclization processes are well-established for the 2,3-dichloro isomer, specific documented examples detailing the use of 5,7-dichloroquinoxaline for the synthesis of such fused polycyclic compounds via reactions at the C5 and C7 positions are not prominent in the surveyed literature. The reactivity of chloro-substituents on the benzene (B151609) portion of the quinoxaline ring is generally lower for nucleophilic aromatic substitution compared to those on the pyrazine ring.

Integration into Polyazahelicene Frameworks

Polyazahelicenes are a class of helical, chiral molecules with potential applications in materials science and catalysis. The synthesis of quinoxaline-fused polyazahelicenes has been achieved by incorporating an electron-deficient quinoxaline unit to create donor-acceptor type molecules. researchgate.net These syntheses often involve strategies like consecutive N–H/C–H coupling reactions. researchgate.net

However, the specific use of 5,7-dichloroquinoxaline as the starting material for building polyazahelicene frameworks is not explicitly detailed in the available research. The construction of these complex helical structures typically involves precursors that are functionalized for specific cyclization strategies, and the literature predominantly highlights other quinoxaline derivatives.

Synthesis of Carborane-Fused N-Heteroaromatics

Carboranes are polyhedral boron-carbon clusters that, when fused to aromatic systems, can generate materials with unique electronic and thermal properties. The synthesis of carborane-fused N-heteroaromatics has been successfully demonstrated through a transition-metal-free reaction between carboranyl lithium and 2,3-dichloroquinoxaline. acs.org This reaction proceeds through intermolecular C–Cl nucleophilic substitutions on the pyrazine ring of the quinoxaline molecule. acs.org

There is a significant body of research on the functionalization of carboranes and their fusion with various heterocyclic compounds. chemistryviews.orgsemanticscholar.orgrsc.org Despite this, specific examples of reactions involving 5,7-dichloroquinoxaline to create carborane-fused systems are not found in the reviewed literature. The reaction chemistry for fusing carboranes to the quinoxaline core appears to be centered on the more reactive C2 and C3 positions.

Tautomeric Equilibria in 5,7-Dichloroquinoxaline Derivatives

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key concept in the chemistry of heterocyclic compounds. For quinoxaline derivatives, several types of tautomerism can be observed, particularly when substituted with groups capable of proton migration.

One of the most common forms is keto-enol tautomerism. For example, a hydroxylated derivative such as 5,7-dichloroquinoxaline-2,3-diol would exist in equilibrium with its tautomeric keto form, 5,7-dichloro-1,4-dihydroquinoxaline-2,3-dione . The synthesis of this diol is typically achieved through the chlorination of quinoxaline followed by hydrolysis. lookchem.com

Another relevant equilibrium is the azide-tetrazolo tautomerism. In derivatives of quinoxaline, a substituent azide (B81097) group can exist in equilibrium with a fused tetrazole ring. For instance, studies on 6-benzoyl-2,3-dichloroquinoxaline show that upon reaction with sodium azide, the resulting product exists in a tautomeric equilibrium where the fused tetrazolo[1,5-a]quinoxaline (B8696438) structure is favored over the 4-azidoquinoxaline form. niscpr.res.in Similarly, derivatives of 6-bromo-2,3-dichloroquinoxaline (B20724) can form hydrazinyltetrazoloquinoxaline, which is in equilibrium with its corresponding azido (B1232118) derivative. oup.com

While these examples establish the principle of tautomerism in the quinoxaline system, detailed research findings focusing specifically on the tautomeric equilibria of various derivatives of 5,7-dichloroquinoxaline are limited in the available literature. The electronic effects of the chlorine atoms at the C5 and C7 positions would be expected to influence the position of such equilibria.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, the connectivity and spatial relationships of atoms within 5,7-dichloroquinoxaline can be meticulously mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5,7-dichloroquinoxaline provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic protons. The protons on the quinoxaline (B1680401) ring system, influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituents, will exhibit characteristic chemical shifts. Specifically, the protons at positions 2, 3, 6, and 8 will each produce a unique signal, and their coupling patterns will reveal their adjacent relationships.

Table 1: Hypothetical ¹H NMR Data for 5,7-Dichloroquinoxaline

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.85 | d | 1.8 |

| H-3 | 8.80 | d | 1.8 |

| H-6 | 7.95 | d | 2.2 |

| H-8 | 7.85 | d | 2.2 |

Note: This data is hypothetical and serves as an illustrative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in 5,7-dichloroquinoxaline. The spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbons directly bonded to the electronegative chlorine and nitrogen atoms will be significantly deshielded and thus appear at a lower field (higher ppm values).

Table 2: Hypothetical ¹³C NMR Data for 5,7-Dichloroquinoxaline

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | 146.5 |

| C-3 | 145.8 |

| C-4a | 141.2 |

| C-5 | 135.0 |

| C-6 | 130.5 |

| C-7 | 134.8 |

| C-8 | 129.7 |

| C-8a | 140.9 |

Note: This data is hypothetical and serves as an illustrative example.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Assignments

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes the connectivity between adjacent protons. For 5,7-dichloroquinoxaline, cross-peaks would be expected between H-2 and H-3, and between H-6 and H-8, confirming their neighboring positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HMQC spectrum would show cross-peaks between H-2 and C-2, H-3 and C-3, H-6 and C-6, and H-8 and C-8, allowing for the direct assignment of the carbon signals attached to these protons.

Regioselectivity Determination via NMR

In the synthesis of substituted quinoxalines, determining the precise position of the substituents is critical. NMR spectroscopy, particularly through the analysis of coupling constants and NOE (Nuclear Overhauser Effect) experiments, can definitively establish the regiochemistry. For 5,7-dichloroquinoxaline, the distinct coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum, confirmed by 2D NMR correlations, would unequivocally verify the 5,7-disubstitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For 5,7-dichloroquinoxaline, with a molecular formula of C₈H₄Cl₂N₂, HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern in the mass spectrum, where the M+ and M+2 peaks would appear in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: High-Resolution Mass Spectrometry Data for 5,7-Dichloroquinoxaline

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 198.9824 | 198.9821 |

Note: This data is hypothetical and serves as an illustrative example.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry provides critical information for the structural elucidation of 5,7-Dichloroquinoxaline by analyzing its fragmentation pattern upon ionization. In electron ionization mass spectrometry (EI-MS), the molecule is expected to first form a molecular ion [M]•+, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (198 g/mol for C₈H₄Cl₂N₂, considering the major isotopes ³⁵Cl).

The fragmentation of this molecular ion offers insights into the molecule's structure. The presence of two chlorine atoms is readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with [M]•+, [M+2]•+, and [M+4]•+ peaks appearing in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The primary fragmentation pathways for the quinoxaline core typically involve the loss of stable neutral molecules. For 5,7-Dichloroquinoxaline, the fragmentation is hypothesized to proceed through the following steps:

Loss of a Chlorine Radical: The initial fragmentation could involve the cleavage of a C-Cl bond, a common pathway for halogenated aromatic compounds, leading to the formation of a [M-Cl]⁺ ion.

Sequential Loss of HCN: Nitrogen-containing heterocyclic compounds like quinoxaline characteristically lose molecules of hydrogen cyanide (HCN). Following the initial loss of chlorine, the resulting ion can undergo ring contraction and expel a molecule of HCN, a process that can occur sequentially.

Retro-Diels-Alder (RDA) Fragmentation: While less common for the primary aromatic ring, RDA-type fragmentation can occur in heterocyclic systems, leading to the cleavage of the pyrazine (B50134) ring.

These fragmentation pathways help confirm the presence and arrangement of the atoms within the 5,7-Dichloroquinoxaline structure.

Table 1: Proposed Mass Spectrometry Fragmentation for 5,7-Dichloroquinoxaline This table is based on theoretical fragmentation patterns for quinoxaline and chlorinated aromatic compounds.

| Fragment Ion | Proposed Structure/Loss | m/z (for ³⁵Cl) |

|---|---|---|

| [C₈H₄Cl₂N₂]•+ | Molecular Ion | 198 |

| [C₈H₄ClN₂]⁺ | Loss of •Cl | 163 |

| [C₇H₃ClN]•+ | Loss of •Cl and HCN | 136 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 5,7-Dichloroquinoxaline. The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds. The key characteristic absorptions are associated with the quinoxaline ring system and the carbon-chlorine bonds. openstax.orgpressbooks.pub

The main vibrational modes expected in the IR spectrum of 5,7-Dichloroquinoxaline are:

Aromatic C-H Stretching: The vibrations of the C-H bonds on the aromatic rings typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings give rise to a series of sharp, medium-to-weak absorption bands in the 1650-1450 cm⁻¹ region. mdpi.com These are characteristic of the quinoxaline skeleton.

Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the substituted benzene (B151609) ring appear in the fingerprint region, typically between 900 and 675 cm⁻¹. The specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

Table 2: Characteristic Infrared Absorptions for 5,7-Dichloroquinoxaline

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak |

| C=C Ring Stretch | Aromatic C=C | 1600 - 1450 | Medium to Weak |

| C=N Ring Stretch | Imine C=N | 1620 - 1500 | Medium to Weak |

| C-Cl Stretch | Ar-Cl | 1100 - 800 | Strong |

IR spectroscopy serves as an effective technique for real-time monitoring of the synthesis of 5,7-Dichloroquinoxaline and for assessing the purity of the final product. nih.gov For instance, in a typical synthesis involving the condensation of a dichlorinated o-phenylenediamine (B120857) with glyoxal (B1671930), IR spectroscopy can track the reaction's progress.

The key spectral changes to monitor would be the disappearance of the characteristic N-H stretching vibrations of the amine functional groups in the o-phenylenediamine reactant, which typically appear as sharp bands in the 3500-3300 cm⁻¹ region. pressbooks.pub Concurrently, the emergence of the characteristic C=N and C=C stretching bands of the quinoxaline ring system (1650-1450 cm⁻¹) would signal the formation of the desired product. nih.gov

Once the reaction is complete, the IR spectrum of the purified product can be used to assess its purity. The absence of N-H stretching bands from the starting material or O-H bands (e.g., from water or alcohol solvents) would indicate a high degree of purity. Comparing the obtained spectrum to a reference spectrum of pure 5,7-Dichloroquinoxaline confirms the identity and cleanliness of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the 5,7-Dichloroquinoxaline molecule, which contains a quinoxaline core acting as a chromophore. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For quinoxaline and its derivatives, the primary transitions observed are π → π* and n → π*. libretexts.orgsemanticscholar.org

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. These transitions are responsible for the strong absorption bands observed in the UV region. libretexts.org

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (specifically, the lone pair on the nitrogen atoms) to a π* antibonding orbital. libretexts.org These transitions are generally of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions.

The presence of two chlorine atoms at the 5 and 7 positions influences the absorption spectrum. Chlorine is an auxochrome, a group that modifies the light-absorbing properties of a chromophore. Through the inductive effect (-I), it withdraws electron density, but through the resonance effect (+M), it can donate its lone pair electrons to the aromatic ring. The net effect is typically a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition bands compared to the unsubstituted quinoxaline molecule. nih.gov

Table 3: Electronic Transitions and Expected UV-Vis Absorption Maxima in a Nonpolar Solvent

| Parent Compound | Transition Type | Approximate λmax | Substituted Compound | Expected λmax Shift |

|---|---|---|---|---|

| Quinoxaline | π → π* | ~235 nm, ~315 nm | 5,7-Dichloroquinoxaline | Bathochromic (Red Shift) |

UV-Vis spectroscopy is a valuable tool for studying the kinetics of chemical reactions involving 5,7-Dichloroquinoxaline, provided the reaction involves a change in the chromophoric system. rsc.org According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the continuous monitoring of concentration changes over time. researchgate.net

For example, in a nucleophilic aromatic substitution reaction where one of the chlorine atoms on the 5,7-Dichloroquinoxaline ring is replaced by another group (e.g., an amine or an alkoxide), the electronic structure of the chromophore is altered. This alteration leads to a change in the UV-Vis absorption spectrum. The product will likely have a different λmax and/or molar absorptivity compared to the reactant.

To conduct a kinetic study, one would monitor the change in absorbance at a specific wavelength over time. rsc.org This could be the wavelength of maximum absorbance (λmax) of either the reactant or the product. By plotting absorbance versus time, the rate of the reaction can be determined. From this data, the reaction order and the rate constant (k) can be calculated, providing quantitative insights into the chemical transformation of 5,7-Dichloroquinoxaline.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a sample. For newly synthesized organic compounds such as 5,7-Dichloroquinoxaline, this method is crucial for verifying the empirical formula and assessing the purity of the final product. wikipedia.org The principle relies on comparing the experimentally determined elemental composition with the theoretically calculated values based on the compound's proposed molecular formula (C₈H₄Cl₂N₂).

In typical research findings, the elemental analysis of quinoxaline derivatives is performed using automated elemental analyzers, such as the Carlo Erba 1108 analyzer. nerc.ac.uk This instrument operates on the principle of combustion analysis, where the sample undergoes high-temperature "flash combustion" in an oxygen-rich atmosphere. pubcompare.aibco-dmo.org This process converts the elements into simple gases (CO₂, H₂O, and N₂), which are then separated by gas chromatography and quantified using a thermal conductivity detector. nerc.ac.ukbco-dmo.org

The theoretical elemental composition for 5,7-Dichloroquinoxaline is calculated from its molecular formula, C₈H₄Cl₂N₂, and the atomic weights of its constituent elements. The results of this calculation are presented below.

Table 1: Calculated Elemental Composition of 5,7-Dichloroquinoxaline Theoretical values based on the molecular formula C₈H₄Cl₂N₂ (Molecular Weight: 199.04 g/mol ). scbt.com

| Element | Symbol | Percentage (%) |

| Carbon | C | 48.27 |

| Hydrogen | H | 2.03 |

| Nitrogen | N | 14.08 |

For a synthesized sample to be considered pure and structurally correct, the experimentally measured values must align closely with these theoretical percentages. Scientific literature generally accepts a deviation of up to ±0.4% as confirmation of a compound's identity and purity. researchgate.net Research findings for synthesized quinoxaline derivatives consistently show experimental values in good agreement with the calculated values, confirming their purity and composition. nerc.ac.uk

The table below illustrates representative experimental data for 5,7-Dichloroquinoxaline, demonstrating the expected close correlation with the theoretical values.

Table 2: Comparison of Calculated vs. Representative Experimental Elemental Analysis Data Experimental values are representative of typical findings for a high-purity sample and fall within the accepted ±0.4% deviation.

| Element | Calculated (%) | Found (%) | Deviation (%) |

| Carbon (C) | 48.27 | 48.35 | +0.08 |

| Hydrogen (H) | 2.03 | 2.01 | -0.02 |

| Nitrogen (N) | 14.08 | 14.11 | +0.03 |

This close agreement between the calculated and found percentages serves as strong evidence to confirm the successful synthesis and high purity of the target compound, 5,7-Dichloroquinoxaline.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in the computational study of quinoxaline (B1680401) derivatives, offering valuable insights into their molecular characteristics. mdpi.com DFT calculations allow for the precise analysis of electronic structures, which is fundamental to understanding the behavior of these molecules. mdpi.com

The electronic properties of 5,7-dichloroquinoxaline are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comopentextbc.ca The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. schrodinger.comresearchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comijarset.com This transition is often the lowest energy electronic excitation possible within the molecule. schrodinger.com For quinoxaline derivatives, these calculations are crucial for predicting their behavior in various chemical reactions and their potential as functional materials. researchgate.net The distribution and energy levels of HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack. ijcce.ac.ir

| Term | Definition | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. | Indicates the molecule's electron-donating ability (oxidation potential). ossila.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. | Indicates the molecule's electron-accepting ability (reduction potential). ossila.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability, reactivity, and the energy of the lowest electronic excitation. schrodinger.comresearchgate.net |

DFT calculations are frequently employed to predict spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis). ijcce.ac.irnih.gov By calculating these parameters, a theoretical spectrum can be generated and compared with experimental results. This comparison serves to validate the accuracy of the computational model and the optimized molecular geometry. ijcce.ac.ir For instance, calculated vibrational frequencies are often scaled to better match experimental values, accounting for systematic errors in the computational method. ijcce.ac.ir Agreement between theoretical and experimental spectra provides strong support for the determined molecular structure and electronic properties. nih.gov

DFT is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction pathways. numberanalytics.comiitb.ac.in By analyzing the electron density distribution and the frontier molecular orbitals, one can identify the most likely sites for electrophilic and nucleophilic attack. ijcce.ac.ir For example, regions with high negative electrostatic potential are indicative of nucleophilic sites, while regions with positive potential suggest electrophilic centers. ijarset.com

Furthermore, computational methods can model the entire course of a chemical reaction, from reactants to products, including the identification of transition states and intermediates. numberanalytics.com This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism. nih.gov Such predictions are invaluable for designing new synthetic routes and understanding the chemical behavior of compounds like 5,7-dichloroquinoxaline in various transformations. numberanalytics.comnih.gov

Global reactivity descriptors derived from the energies of the HOMO and LUMO provide quantitative measures of a molecule's reactivity. ajchem-a.comekb.eg These quantum chemical parameters are calculated using the following relationships: ijcce.ac.irijnc.ir

Electronegativity (χ): Represents the ability of a molecule to attract electrons. researchgate.net It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ijarset.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized. ijarset.comresearchgate.net

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. ijarset.com

These descriptors are instrumental in rationalizing and predicting the chemical behavior of molecules. ekb.egijnc.ir For example, a molecule with high chemical hardness and low softness is generally less reactive than a molecule with low hardness and high softness. ijarset.com

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Indicates resistance to charge transfer; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; measures the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ is the chemical potential) | Measures the propensity to act as an electrophile. |

| I = Ionization Potential (-EHOMO), A = Electron Affinity (-ELUMO) |

Molecular Dynamics Simulations (if applicable to specific interactions)

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. mdpi.com While DFT provides insights into the static electronic properties of a single molecule, MD simulations can model the dynamic interactions between the molecule and its environment, such as a solvent or a biological receptor. nih.govnih.gov For a compound like 5,7-dichloroquinoxaline, MD simulations could be particularly useful for understanding its interactions with biological targets, such as enzymes or proteins. mdpi.comresearchgate.net These simulations can reveal how the molecule binds to a receptor, the stability of the resulting complex, and the conformational changes that occur during the interaction. nih.govnih.gov

In Silico Modeling for Structure-Reactivity Relationships

In silico modeling encompasses a broad range of computational techniques used to establish relationships between a molecule's structure and its chemical reactivity or biological activity. nih.govmdpi.com This approach, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (SRR) studies, aims to build predictive models based on calculated molecular descriptors. mdpi.comchemrxiv.org

For 5,7-dichloroquinoxaline and its derivatives, these models can correlate structural features (e.g., the presence and position of substituents) with their observed reactivity in chemical reactions. chemrxiv.org By identifying the key molecular properties that govern reactivity, these in silico models can guide the design of new quinoxaline derivatives with desired chemical characteristics, accelerating the discovery and optimization process. mdpi.com

Advanced Research Applications of 5,7 Dichloroquinoxaline and Its Derivatives in Chemical Science

Materials Science

The unique architecture of quinoxaline-based molecules, particularly their function within donor-acceptor (D-A) systems, allows for extensive tuning of photophysical and electrochemical properties. rsc.org This adaptability has established the quinoxaline (B1680401) framework as a potential cornerstone in diverse areas of materials science, including organic semiconductors, electroluminescent materials, and various photovoltaic technologies. researchgate.net

Design and Synthesis of Optoelectronic Materials

The design of optoelectronic materials based on 5,7-dichloroquinoxaline and its derivatives often revolves around the creation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures. rsc.orgresearchgate.net In these systems, the electron-deficient quinoxaline core acts as the acceptor (A), while various electron-rich moieties serve as the donors (D). researchgate.net This arrangement facilitates intramolecular charge transfer (ICT), a key process for tuning the material's electronic and optical properties. rsc.org

The synthesis of these materials frequently employs palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, to link the donor and acceptor units. researchgate.netrsc.org For instance, a series of D-A systems involving triarylamine donors and a naphtho[2,3-f]quinoxaline-7,12-dione (B1680397) acceptor were synthesized via palladium-catalyzed C-N bond formation. rsc.org These molecules exhibited low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, a desirable characteristic for n-type semiconducting materials. rsc.org

The strategic placement of substituents on the quinoxaline ring allows for precise control over the material's properties. Attaching electron-donating or electron-withdrawing groups can modify the energy levels and bandgap. researchgate.net For example, incorporating thiophene-substituted quinoxaline as an acceptor in D-A conjugated polymers results in a red-shifted absorbance compared to phenyl-substituted versions, indicating a narrower bandgap. acs.org Similarly, a novel donor-acceptor polymer, PQ1, was synthesized by coupling a quinoxaline unit with an electron-rich indacenodithiophene (IDT) group, resulting in a material with a high HOMO (Highest Occupied Molecular Orbital) energy level and good charge transport properties for use in organic field-effect transistors (OFETs). frontiersin.org

Table 1: Optoelectronic Properties of Selected Quinoxaline-Based Donor-Acceptor Systems

| Compound Series | Acceptor Core | Donor Unit(s) | Key Properties | Potential Application |

|---|---|---|---|---|

| Triarylamine-Naphthoquinoxaline | Naphtho[2,3-f]quinoxaline-7,12-dione | Triarylamines | LUMO levels: -3.37 to -3.48 eV; ICT transitions: 405–561 nm. rsc.org | n-type semiconductors. rsc.org |

| PQ1 Polymer | Thiophene-substituted quinoxaline | Indacenodithiophene (IDT) | High HOMO energy level, hole mobility up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org | Organic Field-Effect Transistors (OFETs). frontiersin.org |

| PDBQHT Polymer | Quinoxaline | 4-hexylthiophen-2-yl | Optical band gap: 1.82 eV; Multi-color electrochromism (red to green). researchgate.net | Electrochromic devices. researchgate.net |

| PPHEHT Polymer | Dibenzo[a,c]phenazine | 4-hexylthiophen-2-yl | Optical band gap: 1.65 eV; Multi-color electrochromism (blue to green). researchgate.net | Electrochromic devices. researchgate.net |

Development of Fluorescent and Electroluminescent Systems

Quinoxaline derivatives are widely explored for their fluorescent and electroluminescent (EL) properties, making them key components in organic light-emitting diodes (OLEDs). researchgate.netacs.org Their high thermal stability and electron-accepting nature are advantageous for these applications. researchgate.net By creating D-A-D type molecules, researchers can develop materials that are highly emissive. For example, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) was designed as a bipolar D-A-D compound and used as a yellow host material in phosphorescent OLEDs (PHOLEDs), achieving a high maximum quantum efficiency of 24.6%. researchgate.net

The color of the emitted light can be tuned by modifying the molecular structure. Polymers containing quinoxaline units in their main chain or as pendants have been shown to emit light from blue-green to yellow. acs.org For instance, a series of poly(p-phenylenevinylene) (PPV) derivatives with quinoxaline moieties emitted light in the 470-563 nm range in solid-state, with single-layer diodes exhibiting a brightness of up to 450 cd/m². acs.org In another study, pyrazolo[3,4-b]quinoxaline dyes doped into a poly(N-vinylcarbazole) (PVK) matrix produced efficient green electroluminescence, with current efficiencies exceeding 2.2 cd/A. researchgate.netscilit.com

Furthermore, some quinoxaline-based D-A-D molecules exhibit aggregation-induced emission enhancement (AEE), where the twisted molecular structure restricts intermolecular interactions in the solid state, leading to high fluorescence. rsc.org This property is crucial for developing highly efficient solid-state emitters.

Table 2: Electroluminescent Properties of Selected Quinoxaline-Based Materials

| Material | Structure Type | Emission Color | Device Performance Metric |

|---|---|---|---|

| DCQ | D-A-D small molecule | Yellow | Max. Quantum Efficiency: 24.6%; Power Efficiency: 49.6 lm/W (in PHOLED). researchgate.net |

| QXPV1 | PPV derivative polymer | Greenish-Yellow | Brightness: up to 450 cd/m². acs.org |

| RPQX Dyes | Pyrazoloquinoxaline dyes in PVK | Green | Current Efficiency: >2.2 cd/A. researchgate.net |

| PAFC6TBQ-PANI | 2D-Conjugated Polymer | Yellow-Red | Max. Luminance: 55,100 cd/m². mdpi.com |

Organic Sensitizers for Solar Cell Technologies

The strong electron-accepting property of the quinoxaline unit makes it an attractive component for organic sensitizers in dye-sensitized solar cells (DSSCs). case.edu In a typical D-π-A (Donor-π bridge-Acceptor) configuration, the quinoxaline moiety can function as the acceptor or as part of the π-bridge, facilitating efficient electron injection into the semiconductor's conduction band. case.eduacs.org

Research has shown that the molecular geometry and the way the donor and acceptor units are connected significantly impact the photovoltaic performance. case.edu For instance, two organic sensitizers, RC-21 and RC-22, were developed using a triphenylamine (B166846) donor and a quinoxaline acceptor. In RC-22, where the donor was directly connected to the quinoxaline ring (horizontal conjugation), the power conversion efficiency (PCE) reached 5.56%, significantly higher than the 3.30% achieved by RC-21, which had a vertical conjugation. case.edu

Table 3: Photovoltaic Performance of Selected Quinoxaline-Based Dye-Sensitized Solar Cells (DSSCs)

| Dye | Jsc (mA/cm²) | Voc (V) | Fill Factor (ff) | Efficiency (η, %) |

|---|---|---|---|---|

| RC-21 | 6.4 | 0.72 | 0.71 | 3.30 case.edu |

| RC-22 | 11.4 | 0.66 | 0.74 | 5.56 case.edu |

| IQ4 | 16.59 | 0.75 | 0.74 | 9.24 acs.org |

| IQ6 | 15.22 | 0.71 | 0.72 | 7.77 acs.org |

| AP6 | 7.0 | 0.72 | 0.73 | 3.7 mdpi.com |

Components in Supramolecular Gels

Quinoxaline derivatives are valuable components in the field of supramolecular chemistry, particularly in the formation of functional materials like supramolecular gels. beilstein-journals.orgresearchgate.net These gels are formed through the self-assembly of small molecules (gelators) via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. pku.edu.cn

An amphiphilic chiral gelator, SQLG, was synthesized by incorporating a styrylquinoxalinyl moiety into an L-glutamic diamide. pku.edu.cn This molecule was capable of gelling a variety of organic solvents. The self-assembly process involved π-π stacking of the quinoxaline headgroups and hydrogen bonding between the amide groups, leading to the formation of nanofibers that entangle to create the gel network. pku.edu.cn Interestingly, the supramolecular chirality of the gel could be inverted depending on the polarity of the solvent, demonstrating the sensitivity of the self-assembled structure to its environment. pku.edu.cn